molecular formula C10H13BrN2O3 B1395650 2-(4-bromo-2-nitrophenoxy)-N,N-dimethylethanamine CAS No. 1248465-56-6

2-(4-bromo-2-nitrophenoxy)-N,N-dimethylethanamine

Cat. No. B1395650
M. Wt: 289.13 g/mol
InChI Key: FKMXIJZCKLFTKI-UHFFFAOYSA-N
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Description

The compound “2-(4-bromo-2-nitrophenoxy)-N,N-dimethylethanamine” is likely an organic compound containing a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a dimethylamino group via an ether linkage .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring substituted with a bromine atom and a nitro group at the 4- and 2-positions, respectively. The phenyl ring would be connected via an ether linkage to a dimethylamino group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The bromine atom might be displaced in a nucleophilic aromatic substitution reaction. The nitro group could be reduced to an amine. The ether linkage could potentially be cleaved under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the bromine atom would likely make the compound relatively heavy and possibly volatile. The nitro group could confer some degree of polarity. The dimethylamino group might make the compound a weak base .

Safety And Hazards

As with any chemical compound, handling “2-(4-bromo-2-nitrophenoxy)-N,N-dimethylethanamine” would require appropriate safety precautions. The compound could potentially be harmful if ingested, inhaled, or comes into contact with the skin. It’s also possible that it could pose environmental hazards .

Future Directions

The potential applications of “2-(4-bromo-2-nitrophenoxy)-N,N-dimethylethanamine” would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in the fields of medicinal chemistry, material science, and organic synthesis .

properties

IUPAC Name

2-(4-bromo-2-nitrophenoxy)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3/c1-12(2)5-6-16-10-4-3-8(11)7-9(10)13(14)15/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMXIJZCKLFTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-2-nitrophenoxy)-N,N-dimethylethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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